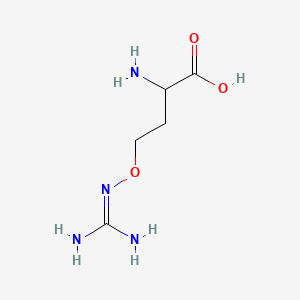![molecular formula C25H37Cl2N5O4S B11929363 1-[2-(3-aminopropanamido)-3,3-dimethylbutanoyl]-4-hydroxy-N-{[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl}pyrrolidine-2-carboxamide dihydrochloride](/img/structure/B11929363.png)
1-[2-(3-aminopropanamido)-3,3-dimethylbutanoyl]-4-hydroxy-N-{[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl}pyrrolidine-2-carboxamide dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S,R,S)-AHPC-C2-NH2 dihydrochloride is a synthetic compound that belongs to the class of E3 ligase ligand-linker conjugates. This compound is primarily used in the field of targeted protein degradation, specifically in the development of proteolysis-targeting chimeras (PROTACs). These chimeras are designed to recruit the von Hippel-Lindau (VHL) protein, which plays a crucial role in the ubiquitin-proteasome system, leading to the degradation of target proteins.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (S,R,S)-AHPC-C2-NH2 dihydrochloride involves multiple steps, starting with the preparation of the core ligand structure. The synthetic route typically includes:
Formation of the Core Ligand: The core ligand is synthesized through a series of chemical reactions, including amide bond formation, esterification, and reduction.
Linker Attachment: A linker molecule is attached to the core ligand through a nucleophilic substitution reaction.
Final Conjugation: The final step involves the conjugation of the linker-ligand complex with the desired functional group, followed by purification and crystallization to obtain the dihydrochloride salt.
Industrial Production Methods: Industrial production of (S,R,S)-AHPC-C2-NH2 dihydrochloride follows similar synthetic routes but on a larger scale. The process involves:
Batch Synthesis: Large-scale batch reactors are used to carry out the chemical reactions.
Purification: The product is purified using techniques such as crystallization, chromatography, and recrystallization.
Quality Control: The final product undergoes rigorous quality control to ensure purity and consistency.
Analyse Chemischer Reaktionen
Types of Reactions: (S,R,S)-AHPC-C2-NH2 dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, which can be useful in studying its reactivity.
Reduction: Reduction reactions can be used to modify the functional groups attached to the core ligand.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives.
Wissenschaftliche Forschungsanwendungen
(S,R,S)-AHPC-C2-NH2 dihydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex molecules and in studying reaction mechanisms.
Biology: Plays a role in the development of PROTACs for targeted protein degradation, aiding in the study of protein function and regulation.
Medicine: Potential therapeutic applications in the treatment of diseases by targeting and degrading disease-causing proteins.
Industry: Utilized in the production of specialized chemicals and materials.
Wirkmechanismus
The mechanism of action of (S,R,S)-AHPC-C2-NH2 dihydrochloride involves the recruitment of the von Hippel-Lindau (VHL) protein. The compound binds to the VHL protein, forming a complex that targets specific proteins for ubiquitination. This process tags the target proteins for degradation by the proteasome, effectively reducing their levels within the cell. The molecular targets and pathways involved include the ubiquitin-proteasome system and various signaling pathways regulated by the degraded proteins.
Vergleich Mit ähnlichen Verbindungen
(S,R,S)-AHPC-C5-NH2 dihydrochloride: Another E3 ligase ligand-linker conjugate with a longer linker chain.
(S,R,S)-AHPC dihydrochloride: A variant without the C2-NH2 functional group.
VH032-NH2 dihydrochloride: A closely related compound used in similar applications.
Uniqueness: (S,R,S)-AHPC-C2-NH2 dihydrochloride is unique due to its specific linker length and functional group, which can influence its binding affinity and specificity for target proteins. This uniqueness makes it a valuable tool in the design and development of PROTACs with tailored properties for specific research and therapeutic applications.
Eigenschaften
Molekularformel |
C25H37Cl2N5O4S |
|---|---|
Molekulargewicht |
574.6 g/mol |
IUPAC-Name |
1-[2-(3-aminopropanoylamino)-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide;dihydrochloride |
InChI |
InChI=1S/C25H35N5O4S.2ClH/c1-15-21(35-14-28-15)17-7-5-16(6-8-17)12-27-23(33)19-11-18(31)13-30(19)24(34)22(25(2,3)4)29-20(32)9-10-26;;/h5-8,14,18-19,22,31H,9-13,26H2,1-4H3,(H,27,33)(H,29,32);2*1H |
InChI-Schlüssel |
KPAQKVPFCMFPJU-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)CCN)O.Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4,4'-(5,6-Dimethyl-1H-benzo[d]imidazole-4,7-diyl)dibenzoic acid](/img/structure/B11929296.png)
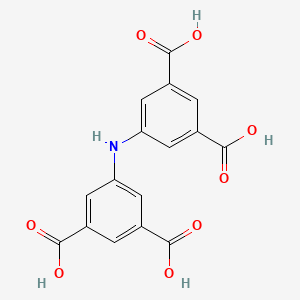
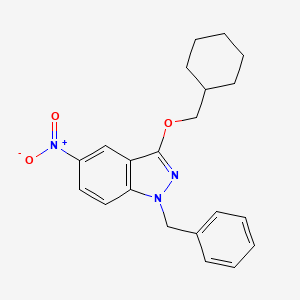
![6-(2,2-Dimethyl-5-oxo-4-phenylimidazolidin-1-yl)-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B11929309.png)



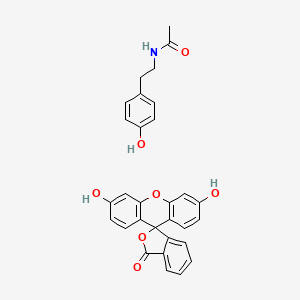

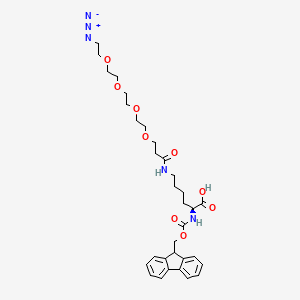
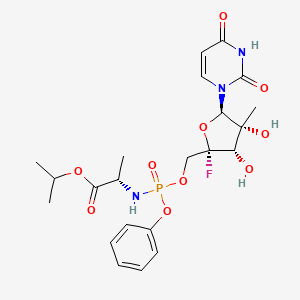
![1-[(2R)-4-[3-amino-6-(2-hydroxyphenyl)pyridazin-4-yl]-2-methylpiperazin-1-yl]ethanone](/img/structure/B11929345.png)
